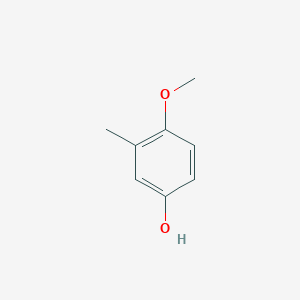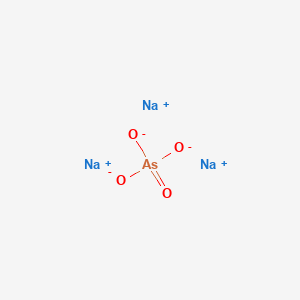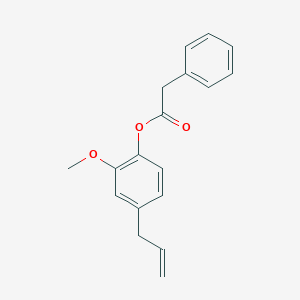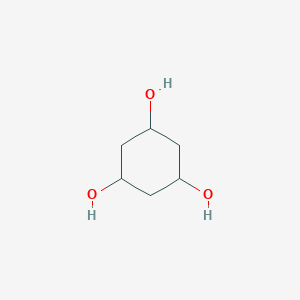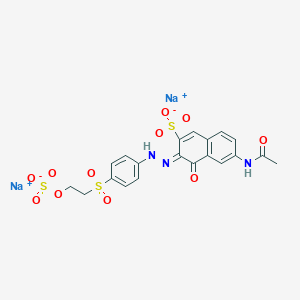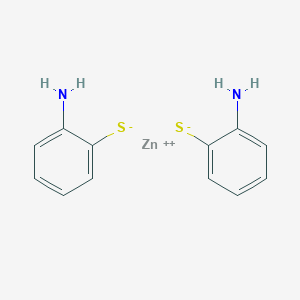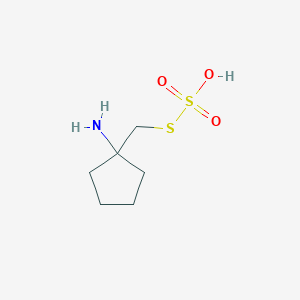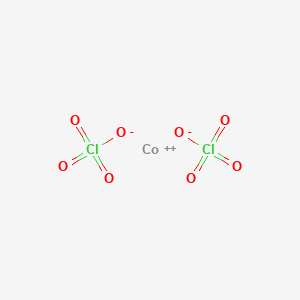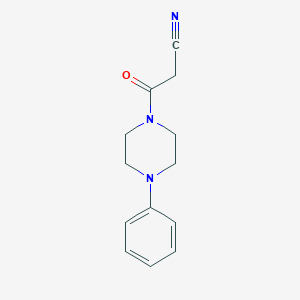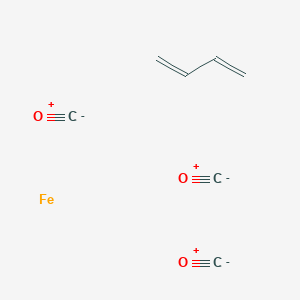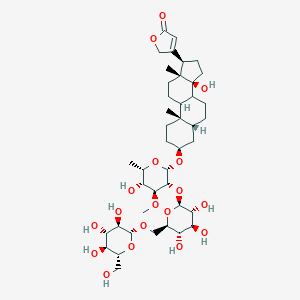
Cerberoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerberoside is a glycosphingolipid that is found in the membranes of various mammalian cells. It is composed of a ceramide molecule and a carbohydrate chain that is attached to the hydroxyl group of the ceramide. Cerberoside has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Applications De Recherche Scientifique
Cerberoside has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been found to have anti-oxidant properties, which may help to prevent oxidative damage to cells.
Mécanisme D'action
The exact mechanism of action of cerberoside is not fully understood. However, it is thought to act by modulating the activity of various signaling pathways in the cell. It has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism.
Effets Biochimiques Et Physiologiques
Cerberoside has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, it has been found to increase the expression of genes involved in the regulation of energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Cerberoside has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a well-defined structure, which allows for precise characterization of its properties. However, one limitation of cerberoside is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on cerberoside. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of cerberoside and its effects on various signaling pathways in the cell.
Méthodes De Synthèse
Cerberoside can be synthesized by the enzymatic reaction of ceramide and UDP-glucose. The enzyme responsible for this reaction is called glucosylceramide synthase. The reaction takes place in the Golgi apparatus of the cell. The resulting cerberoside molecule is then transported to the cell membrane, where it plays a role in cell signaling and membrane stability.
Propriétés
Numéro CAS |
11005-70-2 |
|---|---|
Nom du produit |
Cerberoside |
Formule moléculaire |
C42H66O18 |
Poids moléculaire |
859 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O18/c1-18-28(45)35(53-4)36(60-38-34(51)32(49)30(47)26(59-38)17-55-37-33(50)31(48)29(46)25(15-43)58-37)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37+,38-,39-,40-,41+,42-/m0/s1 |
Clé InChI |
QWNHCYWCKDKDMK-RCGKHZRRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)OC)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




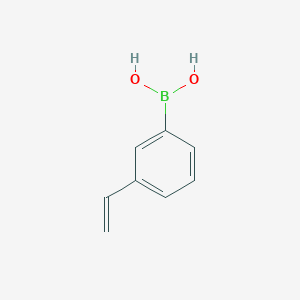
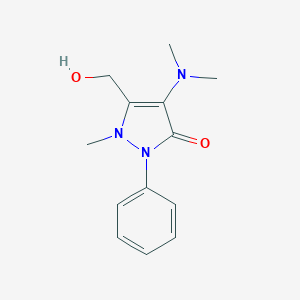
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
